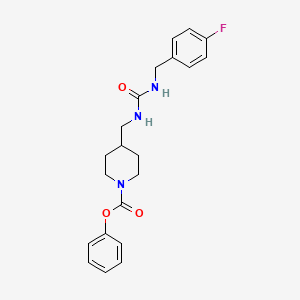

Phenyl 4-((3-(4-fluorobenzyl)ureido)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

phenyl 4-[[(4-fluorophenyl)methylcarbamoylamino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O3/c22-18-8-6-16(7-9-18)14-23-20(26)24-15-17-10-12-25(13-11-17)21(27)28-19-4-2-1-3-5-19/h1-9,17H,10-15H2,(H2,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBSFRWRTLLDPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)F)C(=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((3-(4-fluorobenzyl)ureido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the fluorobenzyl group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with a nucleophile.

Formation of the ureido linkage: This is typically done by reacting an isocyanate with an amine group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((3-(4-fluorobenzyl)ureido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halides and nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Phenyl 4-((3-(4-fluorobenzyl)ureido)methyl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenyl 4-((3-(4-fluorobenzyl)ureido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Parameters

Core Scaffold Variations

- Piperidine vs. Benzothioamide : The target’s piperidine-carboxylate scaffold contrasts with benzothioamide derivatives (e.g., 7d–7h, ), which replace the piperidine with a thioamide group. Benzothioamides generally exhibit lower yields (59.2–67.0%) compared to piperidine-based analogs (89.1–93.4%), likely due to instability during thiourea formation .

- Piperazine-thiazole hybrids : Compounds like 10d–10f () integrate a thiazole ring and piperazine moiety, increasing structural complexity and molecular weight (514–548 g/mol). These hybrids may offer enhanced π-π stacking interactions but face synthetic challenges in multi-step protocols .

Ureido Linker vs. Alternative Functional Groups

- Sulfonyl groups enhance stability but may reduce target selectivity compared to urea’s dual hydrogen-bond donor/acceptor capacity .

- Triazine-morpholino systems: Compounds like 4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic acid (22, ) incorporate a triazine core, increasing steric bulk and introducing morpholino electron-donating groups. Such modifications expand π-stacking and polar interactions but complicate synthetic routes .

Biological Activity

Phenyl 4-((3-(4-fluorobenzyl)ureido)methyl)piperidine-1-carboxylate is a synthetic organic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The molecular structure of this compound includes a piperidine ring, a ureido group, and a phenyl moiety. The synthesis typically involves several steps:

- Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.

- Introduction of the Fluorobenzyl Group : Achieved through nucleophilic substitution reactions with fluorobenzyl halides.

- Formation of the Ureido Linkage : Reacting an isocyanate with an amine group.

These synthetic routes can be optimized for yield and purity using continuous flow synthesis and catalytic methods .

The biological activity of this compound is primarily linked to its ability to interact with various enzymes and receptors. It may act as an inhibitor or modulator of specific biochemical pathways, potentially influencing therapeutic targets in drug discovery.

Interaction with Biological Targets

The compound's mechanism involves binding to active sites on enzymes or receptors, thereby altering their conformation and activity. This interaction can lead to significant effects on cellular signaling pathways, making it a candidate for therapeutic applications in diseases influenced by enzyme activity.

Biological Activity and Case Studies

Research indicates that compounds structurally similar to this compound exhibit various biological activities. For instance:

- Inhibition of Tyrosinase : Studies have shown that derivatives with similar structures can inhibit tyrosinase, an enzyme involved in melanin production. In vitro assays demonstrated low micromolar IC50 values for these inhibitors, indicating potent activity against this target .

- Antimelanogenic Effects : Some derivatives have shown promise in reducing melanin synthesis in B16F10 cells without cytotoxicity, suggesting potential applications in skin-related therapies .

Data Table: Comparative Biological Activity

| Compound Name | Biological Target | IC50 (µM) | Effect |

|---|---|---|---|

| This compound | Tyrosinase | TBD | Inhibitor |

| 4-Fluorobenzylpiperazine Derivative | Tyrosinase | 10.5 | Competitive Inhibitor |

| Methyl Isonipecotate | Various Enzymes | 25.0 | Modulator |

Potential Therapeutic Applications

Given its biological activity, this compound may have therapeutic implications in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.